molecular formula C22H18N4O B4572425 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4572425
M. Wt: 354.4 g/mol
InChI Key: UQJJZJQUQLTLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a similar quinoline core.

    Chloroquine: Another antimalarial drug with structural similarities.

    Imatinib: A tyrosine kinase inhibitor used in cancer therapy.

Compared to these compounds, 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE may exhibit unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-5-6-20-18(12-15)19(13-21(26-20)16-7-10-23-11-8-16)22(27)25-14-17-4-2-3-9-24-17/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJZJQUQLTLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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